A Comprehensive Technical Guide on the Physicochemical Properties of Sodium 2,4-dinitrophenolate
A Comprehensive Technical Guide on the Physicochemical Properties of Sodium 2,4-dinitrophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,4-dinitrophenolate (B1223059) is an organic salt derived from its parent compound, 2,4-dinitrophenol (B41442) (DNP). Historically, DNP and its salts were used in the manufacturing of explosives, dyes, and wood preservatives.[1] In a scientific context, Sodium 2,4-dinitrophenolate is primarily known for its biochemical activity as an uncoupler of oxidative phosphorylation, where it inhibits the production of ATP in mitochondria.[1][2][3] This property has led to its use in metabolic studies, though it is banned for human consumption in many countries due to severe toxicity.[4]
The development of the sodium salt form was driven by the need for a more water-soluble version of DNP, enhancing its utility in various industrial and research applications.[1] This guide provides a detailed overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates key scientific workflows and relationships relevant to its characterization.
Core Physicochemical Properties
The properties of Sodium 2,4-dinitrophenolate are summarized below. Data for the parent acid, 2,4-dinitrophenol, are included where relevant, as they dictate the behavior of the salt.
| Property | Value | Reference(s) |
| IUPAC Name | sodium;2,4-dinitrophenolate | [1][5] |
| Synonyms | Sodium 2,4-dinitrophenate, 2,4-Dinitrophenol sodium salt, Sodium DNP | [5] |
| CAS Number | 1011-73-0 | [1][2] |
| Molecular Formula | C₆H₃N₂NaO₅ | [3][5] |
| Molecular Weight | 206.09 g/mol | [5] |
| Appearance | Solid, light yellow to brown powder or crystals.[1][6] | [1][6] |
| Melting Point | 112-115°C (for the parent acid, 2,4-dinitrophenol).[4][7][8] | [4][7][8] |
| Density | 1.683 g/cm³ (for the parent acid, 2,4-dinitrophenol).[7][8][9] | [7][8][9] |
| Acidity (pKa) | 4.09 (for the conjugate acid, 2,4-dinitrophenol).[4][9] A value of 3.96 at 15°C has also been reported.[10] | [4][9][10] |
| Solubility | Sodium Salt: Soluble in water and DMSO.[1][7] Parent Acid (2,4-dinitrophenol): Sparingly soluble in water (2.79 g/L at 20°C); soluble in ethanol, ether, benzene, acetone, and aqueous alkaline solutions.[4][7][8][9][10] | [1][4][7][8][9][10] |
| Hazards | Explosive when dry.[5][9] Toxic if swallowed, inhaled, or in contact with skin.[5][6] | [5][6][9] |
Spectroscopic and Structural Information
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for confirming the structure of Sodium 2,4-dinitrophenolate. The spectrum is dominated by features corresponding to the nitro groups (NO₂). The conversion of 2,4-dinitrophenol to its sodium salt can be confirmed by shifts in the vibrational frequencies of these groups and the disappearance of the phenolic O-H stretch.[1]
UV-Visible Spectroscopy
In solution, Sodium 2,4-dinitrophenolate exhibits strong absorption in the UV-visible range, a characteristic of nitroaromatic compounds. This property is pH-dependent due to the equilibrium between the protonated phenol (B47542) and the deprotonated phenolate (B1203915) ion. UV-Vis spectrophotometry is commonly used to monitor its concentration in aqueous solutions and to determine its pKa.[11]
Experimental Protocols
The determination of physicochemical properties is fundamental to the characterization of any chemical substance. The following are standard methodologies for the key properties of Sodium 2,4-dinitrophenolate.
Melting Point Determination (Capillary Method)
This protocol determines the melting point of the parent compound, 2,4-dinitrophenol, which is a key identifier of purity.
-
Sample Preparation: A small amount of finely powdered, dry 2,4-dinitrophenol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point (approx. 114°C).
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and purity of the sample.
Solubility Determination (Shake-Flask Method)
This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a chemical.
-
Sample Preparation: An excess amount of Sodium 2,4-dinitrophenolate is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
pKa Determination (Spectrophotometric Method)
This method leverages the difference in the UV-Vis absorption spectra between the protonated (phenol) and deprotonated (phenolate) forms of the molecule.
-
Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 6) are prepared.
-
Solution Preparation: A stock solution of 2,4-dinitrophenol is prepared. Small, identical aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total dye concentration.
-
Spectral Measurement: The UV-Vis absorbance spectrum for each buffered solution is recorded. The wavelength of maximum absorbance for both the acidic (H-A) and basic (A⁻) forms is identified.
-
Data Analysis: The absorbance at a chosen wavelength (typically the maximum for the A⁻ form) is plotted against the pH.
-
pKa Calculation: The pKa is determined as the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. It can also be calculated from the Henderson-Hasselbalch equation using the absorbance ratios at different pH values.
Visualized Workflows and Relationships
To aid in understanding the characterization process and the interplay of chemical properties, the following diagrams are provided.
Caption: A generalized workflow for the physicochemical characterization of a chemical salt.
Caption: Logical relationships between key physicochemical properties and their implications.
References
- 1. Sodium 2,4-dinitrophenolate | 1011-73-0 | Benchchem [benchchem.com]
- 2. Sodium 2,4-dinitrophenate CAS#: 1011-73-0 [m.chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. Sodium 2,4-dinitrophenolate | C6H3N2NaO5 | CID 70533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rokchem.co.uk [rokchem.co.uk]
- 7. China 2. 4-Dinitrophenol Sodium Factory - Price - Beacon [aminoacidsagrochem.com]
- 8. 2,4-Dinitrophenol [drugfuture.com]
- 9. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
